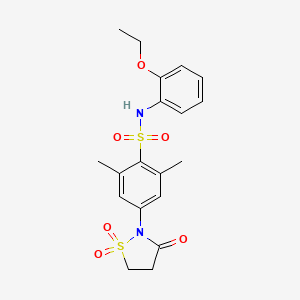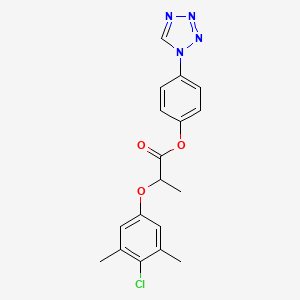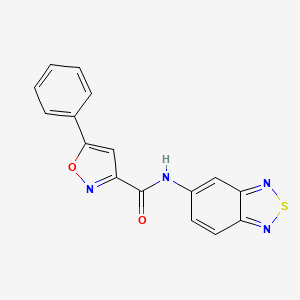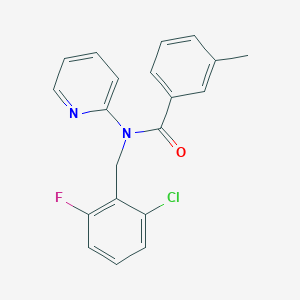
4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-N-(2-ethoxyphenyl)-2,6-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-N-(2-ethoxyphenyl)-2,6-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique combination of functional groups, including an isothiazolidinyl ring, an ethoxyphenyl group, and a dimethylbenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-N-(2-ethoxyphenyl)-2,6-dimethylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isothiazolidinyl Ring: This step involves the cyclization of a suitable precursor to form the isothiazolidinyl ring.
Introduction of the Ethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isothiazolidinyl ring.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, sulfonamides are known for their antimicrobial properties. This compound could be investigated for its potential as an antibiotic or antifungal agent.
Medicine
In medicine, the compound may be explored for its therapeutic potential, particularly in the treatment of bacterial infections or inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-N-(2-ethoxyphenyl)-2,6-dimethylbenzenesulfonamide would depend on its specific application. For example, as an antibiotic, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved would be specific to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Used in the treatment of bacterial infections and as a part of combination therapy for malaria.
Uniqueness
What sets 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-N-(2-ethoxyphenyl)-2,6-dimethylbenzenesulfonamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides.
Properties
CAS No. |
1015570-44-1 |
|---|---|
Molecular Formula |
C19H22N2O6S2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H22N2O6S2/c1-4-27-17-8-6-5-7-16(17)20-29(25,26)19-13(2)11-15(12-14(19)3)21-18(22)9-10-28(21,23)24/h5-8,11-12,20H,4,9-10H2,1-3H3 |
InChI Key |
YTXVRBDXNCZOSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2C)N3C(=O)CCS3(=O)=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6,7-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11326860.png)

![8,9-Dimethyl-2-(3-methylphenyl)-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11326873.png)
![5-Bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide](/img/structure/B11326883.png)
![2-(2-chlorophenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11326885.png)
![8-(2,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11326892.png)


![4-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11326916.png)
![5-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11326917.png)
![2,2-diphenyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11326921.png)


![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11326939.png)
